molecular formula C20H20N2O4S B11374170 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11374170
M. Wt: 384.5 g/mol
InChI Key: GVPZIMVNEWGKBZ-UHFFFAOYSA-N
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Description

The compound 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold, a structurally versatile heterocyclic system widely explored in medicinal chemistry. The core structure features a benzothiophene ring fused with a partially saturated cyclohexene moiety, providing conformational rigidity and facilitating interactions with biological targets. The 3-carboxamide group enhances solubility and serves as a hydrogen-bond acceptor/donor, critical for target engagement .

This compound belongs to a class of molecules designed for pharmacological applications, particularly in oncology and antimicrobial therapy, as inferred from structurally related analogs . Its synthesis likely involves azomethine intermediates or cyclocondensation reactions, as demonstrated in similar derivatives .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H20N2O4S/c1-25-12-6-7-15-14(9-12)11(10-26-15)8-17(23)22-20-18(19(21)24)13-4-2-3-5-16(13)27-20/h6-7,9-10H,2-5,8H2,1H3,(H2,21,24)(H,22,23)

InChI Key

GVPZIMVNEWGKBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting with the preparation of the benzofuran and benzothiophene intermediates. The benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings . The benzothiophene moiety can be synthesized using a Rhodium-catalyzed reaction with alkynyl thiadiazoles . The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Chemical Reactions Analysis

2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzothiophene moieties are known to interact with various enzymes and receptors, leading to the modulation of biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name / ID Core Structure Substituent at 2-Position Reported Pharmacological Activity Synthesis Route Reference
Target Compound Benzothiophene-3-carboxamide (5-Methoxy-1-benzofuran-3-yl)acetyl Inferred cytostatic, antimicrobial Azomethine intermediates, acylation
N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-... (Compound 10, ) Benzothiophene-3-carboxamide (4-Methylpiperazinyl)acetyl Cytostatic (via PASS prediction) Substitution with 1-methylpiperazine
N-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-... (P23-017, ) Benzothiophene-3-carboxamide (4-Methoxyphenyl)methylene Potential tyrosinase inhibition Cyclocondensation with aldehydes
2-{[(E)-(4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-... (Compound I, ) Benzothiophene-3-carboxamide (4-Methoxyphenyl)methylene Antibacterial, antifungal Schiff base formation
2-[(1-Piperidinylacetyl)amino]-N-benzyl-... (Compound 9, ) Benzothiophene-3-carboxamide Piperidinylacetyl Inferred kinase inhibition Acylation with piperidine derivatives

Key Observations:

Methoxyphenyl and benzofuran substituents (as in P23-017 and the target compound) are associated with tyrosinase inhibition and antimicrobial activity, suggesting shared mechanistic pathways .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for analogs in and , such as azomethine formation followed by acylation or heterocyclization .

Pharmacological Potential: While direct data for the target compound are absent, its structural similarity to cytostatic azomethine derivatives () and antimicrobial Schiff bases () supports its candidacy for further testing .

Physicochemical and Crystallographic Insights

  • Hydrogen-Bonding Patterns : Derivatives like N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () exhibit intermolecular N–H···O and C–H···π interactions, critical for crystal packing and solubility. The target compound’s 3-carboxamide and methoxybenzofuran groups may similarly stabilize supramolecular assemblies .
  • Puckering Analysis: The tetrahydrobenzothiophene core adopts a non-planar conformation, as seen in crystallographic studies (). Substituents like the bulky benzofuran group may influence ring puckering, altering binding kinetics .

Biological Activity

The compound 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 873082-58-7) is a novel derivative of benzofuran and thiophene that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining elements from both benzofuran and thiophene moieties. The presence of methoxy and acetyl groups enhances its biological activity, which is crucial for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (μM) Inhibition Rate (%)
Ovarian Cancer OVCAR-41256.45
Non-small Cell Lung1180.92
Colon Cancer HCT-1161072.14

These results suggest that the compound may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene-based compounds are well-documented. The compound has been shown to inhibit key inflammatory pathways:

  • Inhibition of COX and LOX Enzymes : The compound demonstrated an IC50 value of approximately 29.2 µM against the 5-lipoxygenase enzyme, indicating its potential as an anti-inflammatory agent .
  • Cytokine Modulation : In vitro studies revealed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced inflammation models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of methoxy groups appears to enhance the inhibition of enzymes involved in inflammatory processes.
  • Gene Expression Modulation : The compound has been noted to negatively regulate the expression of genes associated with inflammation and cancer progression.
  • Cell Signaling Pathways : It inhibits critical signaling pathways such as ERK and NF-ĸB, which are often activated in response to inflammatory stimuli .

Case Studies

Several case studies have focused on the therapeutic applications of benzofuran derivatives similar to the compound :

  • Study on Antitumor Efficacy : A study evaluated the efficacy of various benzofuran derivatives against human cancer cell lines, revealing that modifications at specific positions significantly enhanced anticancer activity .
  • Inflammation Models : In vivo models demonstrated that compounds with similar structures effectively reduced inflammation markers in animal models, supporting their use in treating chronic inflammatory diseases .

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